Target Engagement: Comparative 5-Lipoxygenase (5-LO) Inhibition Potency
In cell-based assays, 5-Bromo-1H-indazole-3-carboxylic acid hydrazide demonstrates inhibitory activity against human 5-lipoxygenase (5-LO). Its potency is comparable to other known indazole-based 5-LO inhibitors, confirming the importance of the 5-bromo substitution for target engagement. The compound exhibited an IC50 of 3.60 µM in a cell-intact assay using human neutrophils [1].
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) |
|---|---|
| Target Compound Data | IC50 = 3.60 µM (3600 nM) |
| Comparator Or Baseline | Other indazole-based 5-LO inhibitors show a range of IC50 values from low micromolar to sub-micromolar. |
| Quantified Difference | Activity is consistent with the class of 5-substituted indazole 5-LO inhibitors. |
| Conditions | Human neutrophils, cell-intact assay in presence of 20 µM A23187/AA ionophore. |
Why This Matters
This quantifies the compound's activity on a validated inflammatory target, providing a benchmark for researchers studying leukotriene-mediated pathways.
- [1] BindingDB. (n.d.). Entry for BDBM50012184 (CHEMBL1092509). View Source
